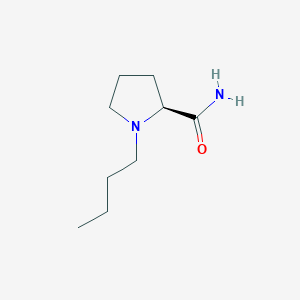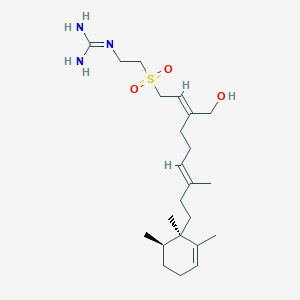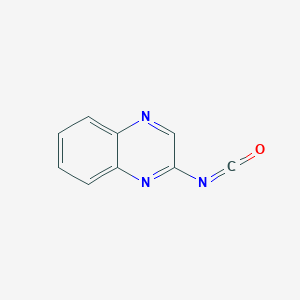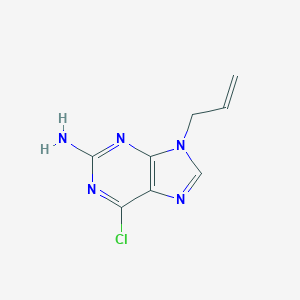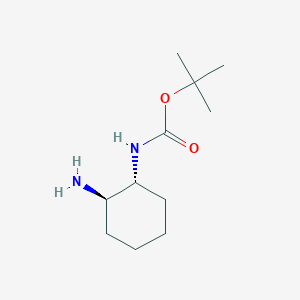
Ggbca
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ggbca, also known as Gadolinium gallium oxide (Gd3Ga5O12), is a synthetic material that has gained significant attention in the scientific community due to its unique properties. This compound is a type of garnet crystal that has a high thermal stability, excellent mechanical properties, and a high melting point. This material is widely used in various scientific applications, including synthesis methods, scientific research, and biochemical and physiological effects.
作用机制
The mechanism of action of Ggbca is not fully understood. However, it is believed that this compound acts by altering the magnetic properties of the surrounding tissue, which enhances the contrast in MRI images. This compound is also believed to interact with certain proteins and enzymes in the body, which may have therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on the body. However, there have been reports of adverse reactions in some patients, including allergic reactions, nephrogenic systemic fibrosis, and gadolinium deposition disease.
实验室实验的优点和局限性
Ggbca has several advantages for use in lab experiments. It has a high thermal stability, excellent mechanical properties, and a high melting point, making it ideal for use in high-temperature experiments. However, this compound is relatively expensive and may not be suitable for use in large-scale experiments.
未来方向
There are several future directions for research on Ggbca. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new applications for this compound in fields such as nanotechnology and biomedicine. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
In conclusion, this compound is a synthetic material that has gained significant attention in the scientific community due to its unique properties. It has been extensively researched for its potential applications in various scientific fields, including magnetic resonance imaging and radiation detection. Although this compound has minimal biochemical and physiological effects on the body, there have been reports of adverse reactions in some patients. There are several future directions for research on this compound, including the development of new synthesis methods and the exploration of new applications in fields such as nanotechnology and biomedicine.
合成方法
The synthesis of Ggbca can be achieved through various methods, including solid-state reaction, sol-gel method, and hydrothermal synthesis. The solid-state reaction method involves mixing the starting materials, such as gadolinium oxide and gallium oxide, and heating them at high temperatures to form the desired product. The sol-gel method involves the formation of a gel-like substance by hydrolyzing metal alkoxides, followed by drying and calcination to form the final product. The hydrothermal synthesis method involves the use of high-pressure and high-temperature conditions to form the desired product.
科学研究应用
Ggbca has been extensively researched for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of magnetic resonance imaging (MRI). This compound is used as a contrast agent in MRI to enhance the visibility of certain tissues and organs. This material has also been used in the development of high-performance scintillation detectors for radiation detection.
属性
CAS 编号 |
152684-54-3 |
|---|---|
分子式 |
C19H27N3O6S |
分子量 |
425.5 g/mol |
IUPAC 名称 |
(2S)-2-amino-5-[[(2R)-2-amino-3-[(4-methylphenyl)methylsulfanyl]propanoyl]-(2-carboxyethyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H27N3O6S/c1-12-2-4-13(5-3-12)10-29-11-15(21)18(26)22(9-8-17(24)25)16(23)7-6-14(20)19(27)28/h2-5,14-15H,6-11,20-21H2,1H3,(H,24,25)(H,27,28)/t14-,15-/m0/s1 |
InChI 键 |
CBPVERYFFKJNMB-GJZGRUSLSA-N |
手性 SMILES |
CC1=CC=C(C=C1)CSC[C@@H](C(=O)N(CCC(=O)O)C(=O)CC[C@@H](C(=O)O)N)N |
SMILES |
CC1=CC=C(C=C1)CSCC(C(=O)N(CCC(=O)O)C(=O)CCC(C(=O)O)N)N |
规范 SMILES |
CC1=CC=C(C=C1)CSCC(C(=O)N(CCC(=O)O)C(=O)CCC(C(=O)O)N)N |
同义词 |
gamma-glutaminyl-S-(4-methylbenzyl)cysteinyl-beta-alanine GGBCA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



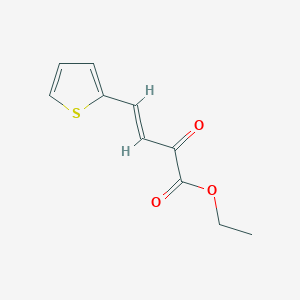

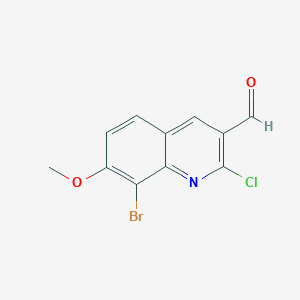


![2,2,5,5-Tetramethyl-4-[[2-[(2,2,5,5-tetramethyl-4-oxooxolan-3-ylidene)methylamino]ethylamino]methylidene]oxolan-3-one](/img/structure/B137070.png)
